molecular formula C16H29N3O3 B6963160 1-[(4-Hydroxyoxan-4-yl)methyl]-3-[1-(2-methylprop-2-enyl)piperidin-4-yl]urea

1-[(4-Hydroxyoxan-4-yl)methyl]-3-[1-(2-methylprop-2-enyl)piperidin-4-yl]urea

Cat. No.: B6963160
M. Wt: 311.42 g/mol
InChI Key: JLDKZQBUIDMSAV-UHFFFAOYSA-N
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Description

1-[(4-Hydroxyoxan-4-yl)methyl]-3-[1-(2-methylprop-2-enyl)piperidin-4-yl]urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydroxyoxan ring, a piperidinyl group, and a urea moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Hydroxyoxan-4-yl)methyl]-3-[1-(2-methylprop-2-enyl)piperidin-4-yl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Hydroxyoxan Ring: The hydroxyoxan ring can be synthesized through the reaction of a suitable diol with an epoxide under acidic or basic conditions.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Hydroxyoxan-4-yl)methyl]-3-[1-(2-methylprop-2-enyl)piperidin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the hydroxyoxan ring can be oxidized to form a ketone or aldehyde.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[(4-Hydroxyoxan-4-yl)methyl]-3-[1-(2-methylprop-2-enyl)piperidin-4-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4-Hydroxyoxan-4-yl)methyl]-3-[1-(2-methylprop-2-enyl)piperidin-4-yl]urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Hydroxyoxan-4-yl)methyl]-3-[1-(2-methylprop-2-enyl)piperidin-4-yl]carbamate
  • 1-[(4-Hydroxyoxan-4-yl)methyl]-3-[1-(2-methylprop-2-enyl)piperidin-4-yl]thiourea

Uniqueness

1-[(4-Hydroxyoxan-4-yl)methyl]-3-[1-(2-methylprop-2-enyl)piperidin-4-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(4-hydroxyoxan-4-yl)methyl]-3-[1-(2-methylprop-2-enyl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-13(2)11-19-7-3-14(4-8-19)18-15(20)17-12-16(21)5-9-22-10-6-16/h14,21H,1,3-12H2,2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDKZQBUIDMSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCC(CC1)NC(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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